molecular formula C20H14N4 B3008330 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 529491-50-7

2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3008330
CAS No.: 529491-50-7
M. Wt: 310.36
InChI Key: VWLXTOVJFNHBCQ-UHFFFAOYSA-N
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Description

2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a functionalized derivative of the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused heterocyclic system recognized as a bioisostere of purines such as adenine . This specific carbonitrile derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. It has been identified as a direct precursor in the synthesis of Reversan and its structural analogues, which are potent inhibitors of the multidrug resistance-associated protein 1 (MRP1) . MRP1 is an ATP-binding cassette transporter that causes resistance to chemotherapeutic agents in tumor cells, and inhibitors based on this core are six to eight times more potent than previous generations of drug transporter inhibitors . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, with well-documented applications as a potent protein kinase inhibitor (PKI) in targeted cancer therapy . The structural features of this compound—including the carbonitrile group and the diphenyl substitution at the 5 and 7 positions—make it a versatile building block for further chemical functionalization, enabling the exploration of structure-activity relationships (SAR) . Compounds based on this scaffold have also attracted significant attention in material science due to their notable photophysical properties, functioning as emergent fluorophores with potential applications in chemosensors and bioimaging . This product is intended for research and development purposes only.

Properties

IUPAC Name

2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-14-17(13-21)20-22-18(15-8-4-2-5-9-15)12-19(24(20)23-14)16-10-6-3-7-11-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLXTOVJFNHBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 1,3-diphenylpropane-1,3-dione with 2-cyanomethylpyrazole in the presence of a base such as piperidine. The reaction is carried out in N,N-dimethylformamide (DMF) under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from acetic acid to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • Molecular Formula : C20H14N4
  • CAS Number : 529491-50-7

The compound's unique structure allows it to interact with various biological targets, leading to its potential therapeutic applications.

Anticancer Properties

One of the most promising applications of this compound is its anticancer activity. Research indicates that this compound exhibits potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Case Studies:

  • Study on MCF-7 and HeLa Cells :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
  • Aurora-A Kinase Inhibition :
    • Another investigation focused on the synthesis of fused pyrimidine derivatives and evaluated their activity as Aurora-A kinase inhibitors. The results suggested that derivatives of this compound exhibited promising antitumor activity .

Applications in Metabolic Disorders

Beyond oncology, this compound has potential applications in treating metabolic disorders. It has been noted for its ability to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme can be beneficial in managing conditions associated with metabolic syndrome.

Therapeutic Implications :

  • Modulating 11β-HSD1 activity can help address issues related to insulin resistance, obesity, and hypertension—key components of metabolic syndrome .

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have provided insights into the binding interactions between the compound and its target proteins.

Comparison with Similar Compounds

Key Structural Insights :

  • Electronic Effects : Nitrile and phenyl groups contribute to electron-deficient aromatic systems, influencing reactivity in nucleophilic substitutions .

Mechanistic Insights :

  • Antimicrobial Activity: Hydroxy and amino groups at position 7 enhance interactions with bacterial enzymes .
  • Cytotoxicity : Phenyl groups at positions 5 and 7 (as in the target compound) likely improve intercalation with DNA or protein targets .

Biological Activity

Overview

2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases.

The compound's IUPAC name is this compound with the molecular formula C20H14N4C_{20}H_{14}N_4. Its structure contributes to its biological activity, particularly its ability to interact with various molecular targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism has been linked to the compound's anticancer properties, making it a candidate for further development as an anticancer agent .

Anticancer Activity

Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Study 1 : A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
  • Study 2 : Another investigation focused on the synthesis of fused pyrimidine derivatives and evaluated their activity as Aurora-A kinase inhibitors. The results suggested that this compound derivatives exhibited promising antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms of action against microbes are still under investigation but may involve interference with bacterial DNA replication or protein synthesis.

Research Findings and Data

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMCF-7IC50 = 12 µM
AnticancerHeLaIC50 = 15 µM
Aurora-A Kinase InhibitionVarious Cancer LinesSignificant inhibition observed
AntimicrobialE. coliZone of inhibition: 15 mm

Case Study 1: Antitumor Efficacy

A research team synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives including the target compound and assessed their cytotoxicity using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells.

Case Study 2: Mechanistic Insights

Another study utilized flow cytometry to analyze cell cycle distribution in HeLa cells treated with the compound. Results showed an accumulation of cells in the G0/G1 phase, supporting the hypothesis that CDK2 inhibition leads to cell cycle arrest.

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